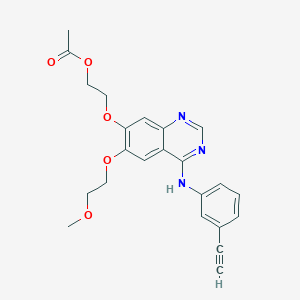

Erlotinib Acetate

Description

Structure

3D Structure

Properties

Molecular Formula |

C23H23N3O5 |

|---|---|

Molecular Weight |

421.4 g/mol |

IUPAC Name |

2-[4-(3-ethynylanilino)-6-(2-methoxyethoxy)quinazolin-7-yl]oxyethyl acetate |

InChI |

InChI=1S/C23H23N3O5/c1-4-17-6-5-7-18(12-17)26-23-19-13-21(30-9-8-28-3)22(14-20(19)24-15-25-23)31-11-10-29-16(2)27/h1,5-7,12-15H,8-11H2,2-3H3,(H,24,25,26) |

InChI Key |

TZHTWWZUWBDHPB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCCOC1=C(C=C2C(=C1)N=CN=C2NC3=CC=CC(=C3)C#C)OCCOC |

Origin of Product |

United States |

Molecular Mechanism of Action and Target Engagement

Reversible Inhibition of EGFR Tyrosine Kinase Activity

Erlotinib (B232) is a small molecule that acts as a reversible inhibitor of the EGFR tyrosine kinase. nih.govmdpi.comspandidos-publications.comoncotarget.commdpi.com The epidermal growth factor receptor is a protein found on the surface of both normal and cancerous cells that helps them divide and multiply. drugs.com In some cancer cells, there is an overabundance of EGFR, leading to uncontrolled growth. drugs.com Erlotinib blocks the intracellular phosphorylation of the tyrosine kinase associated with EGFR. fda.govpharmacompass.com This action prevents the receptor from triggering the downstream signaling pathways that promote cell proliferation. spandidos-publications.com

ATP-Competitive Binding Site Interaction

Erlotinib functions by competitively and reversibly binding to the adenosine (B11128) triphosphate (ATP) binding site within the intracellular tyrosine kinase domain of the EGFR. mdpi.comamegroups.orgdrugbank.commdpi.com By occupying this site, erlotinib prevents ATP from binding, which is a necessary step for the autophosphorylation of the receptor and the subsequent activation of downstream signaling cascades. mdpi.com

Structural Determinants of Binding Affinity

The binding affinity of erlotinib to the EGFR kinase domain is influenced by the conformational state of the receptor. While it was initially thought that erlotinib and similar inhibitors only bind to the active conformation of the EGFR tyrosine kinase domain, further studies have shown that erlotinib can bind to both active and inactive conformations. scispace.comnih.gov The binding affinity of erlotinib is not significantly different between wild-type (inactive) and mutationally activated forms of the EGFR tyrosine kinase domain. nih.gov The anilinoquinazoline (B1252766) scaffold of erlotinib is a key structural feature that allows it to occupy the ATP-binding site. mdpi.com

Amino Acid Residue Interactions

The interaction of erlotinib with specific amino acid residues within the ATP-binding pocket of EGFR is crucial for its inhibitory activity. Key interactions include:

LYS721: This residue is part of the binding site and can be involved in hydrogen bond and pi-pi interactions with erlotinib. semanticscholar.orgrsc.org

GLU738: Erlotinib can form hydrogen bonds with this amino acid residue. semanticscholar.orgrsc.orgnih.gov

MET769: This is a critical residue for the binding of erlotinib. It forms a hydrogen bond with the N1 of the quinazoline (B50416) ring of erlotinib. semanticscholar.orgrsc.orgnih.govbbrc.in

Other important residues involved in the interaction include Leu768, Cys773, Thr766, and Asp831. rsc.orgnih.govbbrc.in

Interactive Data Table: Key Amino Acid Interactions with Erlotinib

| Amino Acid Residue | Type of Interaction | Reference |

| LYS721 | Hydrogen Bond, Pi-Pi Interaction | semanticscholar.orgrsc.org |

| GLU738 | Hydrogen Bond | semanticscholar.orgrsc.orgnih.gov |

| MET769 | Hydrogen Bond | semanticscholar.orgrsc.orgnih.govbbrc.in |

| LEU768 | Hydrogen Bond | nih.gov |

| CYS773 | Hydrogen Bond | bbrc.in |

| THR766 | Hydrogen Bond | nih.gov |

| ASP831 | Hydrogen Bond | rsc.org |

Modulation of Downstream Signaling Pathways

By inhibiting EGFR autophosphorylation, erlotinib effectively blocks the activation of several downstream signaling pathways that are critical for tumor cell growth, proliferation, and survival. spandidos-publications.comaacrjournals.org

Ras/Raf/MEK/ERK Signaling Cascade Inhibition

The Ras/Raf/MEK/ERK pathway, also known as the mitogen-activated protein kinase (MAPK) pathway, is a primary signaling cascade regulated by EGFR. plos.orgaacrjournals.org Activation of EGFR normally leads to the activation of Ras, which in turn activates Raf, MEK, and ERK. aacrjournals.org Erlotinib's inhibition of EGFR prevents the activation of this cascade, thereby suppressing cell proliferation. spandidos-publications.complos.orgspandidos-publications.com Studies have shown that erlotinib can inhibit the phosphorylation of MEK1 and ERK, key components of this pathway. plos.org

PI3K/Akt/mTOR Pathway Regulation

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is another crucial signaling route downstream of EGFR that governs cell survival, growth, and metabolism. plos.orgmdpi.commdpi.comnih.gov Upon EGFR activation, PI3K is activated, leading to the phosphorylation and activation of Akt, which then activates mTOR and its downstream effectors. mdpi.comnih.gov Erlotinib has been shown to inhibit the phosphorylation of Akt, thereby downregulating this pro-survival pathway. plos.orgmdpi.comamegroups.org The inhibition of both the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways contributes significantly to the anti-tumor effects of erlotinib. spandidos-publications.complos.org

JAK-STAT Pathway Interactions

Erlotinib's influence on the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a critical aspect of its molecular activity. The JAK-STAT pathway is a key signaling cascade involved in cellular proliferation, survival, and differentiation. mdpi.com

Studies have demonstrated that erlotinib can inhibit the phosphorylation of STAT3. mdpi.comresearchgate.net In some cancer cells, the inhibition of EGFR by erlotinib leads to an increase in STAT3 phosphorylation at the Tyr705 residue, which is associated with its activation. aacrjournals.orgbohrium.comnih.gov This paradoxical activation of STAT3 can contribute to therapeutic resistance by promoting the expression of anti-apoptotic proteins like Bcl-2 and Bcl-XL. aacrjournals.orgbohrium.comnih.gov The mechanism behind this erlotinib-induced STAT3 activation appears to involve the suppression of PTPMeg2, a phosphatase that normally dephosphorylates STAT3, rather than the activation of upstream kinases like JAK2 or c-Src. aacrjournals.orgbohrium.comnih.gov

The continuous activation of the JAK/STAT pathway can drive malignant transformation and is implicated in the progression of various cancers. frontiersin.org In some contexts, combining erlotinib with a JAK inhibitor has been suggested to overcome resistance by abrogating the hyperactive JAK/STAT pathway. amegroups.orgoaepublish.com Research in pancreatic cancer cells has shown that the combination of gemcitabine (B846) and erlotinib significantly lowers the phosphorylation of STAT3 at tyrosine 705. researchgate.net This suggests that erlotinib's efficacy can be modulated by its interplay with the JAK-STAT signaling cascade.

Identification and Characterization of Novel Binding Partners

Recent research has identified binding partners for erlotinib beyond its well-established target, EGFR. These novel interactions may contribute to both its therapeutic effects and mechanisms of resistance.

DNA Polymerase Alpha Subunit B (POLA2) Interactions

One of the significant novel binding partners identified for erlotinib is the DNA Polymerase Alpha Subunit B (POLA2). researcher.lifenih.gov POLA2 is a regulatory subunit of the DNA polymerase alpha complex, which is essential for the initiation of DNA replication. scbt.comabcam.comuniprot.org Using drug affinity responsive target stability (DARTS) and liquid chromatography-mass spectrometry (LC-MS/MS), researchers have confirmed that erlotinib binds to POLA2. researcher.lifenih.gov

This interaction is noteworthy because POLA2 expression levels in non-small cell lung cancer (NSCLC) cell lines have shown a positive correlation with the anti-proliferative efficacy of erlotinib. researcher.lifenih.gov This suggests that POLA2 could serve as a surrogate marker for drug resistance in NSCLC patients. researcher.lifenih.gov

Impact of Non-EGFR Binding on Cellular Processes

The binding of erlotinib to proteins other than EGFR, such as POLA2, has significant implications for cellular processes. The interaction with POLA2 can affect DNA replication, a fundamental process for cell proliferation. nih.govscbt.com

Specifically, the genetic knockdown of POLA2 in an erlotinib-resistant cell line with high POLA2 expression enhanced the drug's anti-proliferative effect. researcher.lifenih.gov Conversely, overexpressing POLA2 in an erlotinib-sensitive cell line with low POLA2 expression restored resistance to the drug's anti-proliferative effects. researcher.lifenih.gov This indicates that the interaction between erlotinib and POLA2 directly influences the cellular response to the drug, independent of its effects on EGFR. This non-EGFR binding activity highlights a more complex mechanism of action for erlotinib than previously understood.

Immunomodulatory Mechanisms Beyond EGFR Inhibition

Erlotinib exhibits immunomodulatory effects that are not solely dependent on its inhibition of EGFR, impacting T-cell function and cytokine production.

Impact on T-Cell Proliferation and Activation

Erlotinib has been shown to have an immunosuppressive effect on T lymphocytes. nih.govnih.gov It can significantly inhibit T-cell proliferation and activation induced by various stimuli in a concentration-dependent manner. nih.govnju.edu.cn This inhibition of T-cell response is a key aspect of its immunomodulatory properties. nih.govnju.edu.cn

However, there are conflicting findings. Some studies suggest that at certain concentrations, erlotinib does not alter T-cell proliferation in vitro or in vivo. bmj.combiorxiv.org For instance, one study found no effect on the abundance of activated CD4+ or CD8+ T cells with erlotinib treatment. bmj.combiorxiv.org These discrepancies may be due to differences in experimental models and drug concentrations used. bmj.combiorxiv.org The impairment of T-cell mediated immune response by erlotinib is thought to be linked to the downregulation of the c-Raf/ERK cascade and Akt signaling pathways. nih.govnju.edu.cn

Regulation of Proinflammatory Cytokine Secretion

Conversely, in other contexts, such as in head and neck squamous cell carcinoma (HNSCC), EGFR inhibitors like erlotinib have been found to increase the secretion of a range of proinflammatory cytokines, including IL-2, IL-4, IL-6, IL-8, TNF-α, and IFN-γ. nih.gov This effect is thought to be mediated through NADPH oxidase 4 (NOX4) and can potentially offset the antitumor efficacy of the inhibitor. nih.gov Furthermore, erlotinib has been shown to inhibit the production of inflammatory cytokines following lipopolysaccharide (LPS) administration in mice, suggesting a potential therapeutic role in suppressing inflammation. pnas.org These varied effects on cytokine secretion underscore the complex and context-dependent immunomodulatory actions of erlotinib.

Cellular and Biochemical Studies in Vitro

Antiproliferative and Apoptotic Effects in Human Cancer Cell Lines

Erlotinib (B232) demonstrates potent antiproliferative and pro-apoptotic activity across a range of human cancer cell lines. Its primary mechanism involves the inhibition of the epidermal growth factor receptor (EGFR) tyrosine kinase, which blocks downstream signaling pathways crucial for cell proliferation and survival. drugs.comsmpdb.ca

In human non-small cell lung cancer (NSCLC) A549 cells, erlotinib treatment leads to a significant, concentration-dependent suppression of cell growth and viability. nih.govresearchgate.net Similarly, studies on human hepatocellular carcinoma (HCC) cell lines, such as Huh-7 and HepG2, show that erlotinib inhibits cancer cell growth in a time- and dose-dependent manner. nih.gov This growth inhibition is strongly linked to the induction of apoptosis, or programmed cell death. nih.gov In A549 cells, Hoechst 33342 staining has confirmed that erlotinib induces apoptosis as the concentration increases. nih.govnih.gov The apoptotic mechanism in A549 cells involves the activation of mitochondrial death pathways, characterized by the loss of mitochondrial membrane potential and the release of cytochrome c and apoptosis-inducing factor (AIF). nih.govresearchgate.net

Furthermore, in glioblastoma cell lines that overexpress EGFR, erlotinib has been shown to decrease cell proliferation and induce apoptosis, an effect that can be enhanced when combined with other agents like luteolin (B72000). frontiersin.org The combination leads to increased caspase expression and cleavage of PARP, a key protein involved in apoptosis. frontiersin.org

| Cell Line | Cancer Type | Effect of Erlotinib | Research Finding |

| A549 | Non-Small Cell Lung Cancer | Antiproliferative, Pro-apoptotic | Suppressed growth and induced apoptosis in a concentration-dependent manner. nih.govresearchgate.net Activated mitochondrial death pathways. nih.gov |

| Huh-7 | Hepatocellular Carcinoma | Antiproliferative, Pro-apoptotic | Inhibited growth in a time- and dose-dependent manner and induced apoptosis. nih.gov |

| HepG2 | Hepatocellular Carcinoma | Antiproliferative, Pro-apoptotic | Inhibited growth in a time- and dose-dependent manner and induced apoptosis. nih.gov |

| U87 & U87 ΔEGFR | Glioblastoma | Antiproliferative, Pro-apoptotic | Reduced cell proliferation and induced apoptosis, particularly in combination with luteolin. frontiersin.org |

Cell Line Sensitivity and Resistance Profiling

The sensitivity of cancer cell lines to erlotinib is highly variable and is often dictated by the genetic makeup of the cells, particularly the status of the EGFR gene.

A strong correlation exists between the presence of activating mutations in the EGFR kinase domain and cellular sensitivity to erlotinib. researchgate.net Non-small cell lung cancer cell lines harboring these mutations, such as an in-frame deletion in exon 19 (e.g., PC9 cell line), are exquisitely sensitive to the drug. nih.gov

Conversely, acquired resistance to erlotinib is a significant clinical challenge, and secondary mutations in the EGFR gene are a primary cause. The most common resistance-conferring mutation is the T790M substitution in exon 20 of EGFR. nih.gov This mutation is found in a high percentage of tumors that develop resistance to EGFR tyrosine kinase inhibitors. nih.gov In glioblastoma cells, resistance to erlotinib has been associated with a strong upregulation of the EGFRvIII variant, a constitutively active form of the receptor. oup.com Interestingly, erlotinib-resistant A549 cells (A549/ER) did not show the common T790M or L861Q resistance mutations, indicating that other mechanisms of resistance can also arise. nih.gov

Erlotinib's efficacy varies across different types of tumors. While highly effective in EGFR-mutant NSCLC, its effects in other cancers are diverse. For instance, in colorectal cancer (CRC) cell lines, erlotinib treatment reduces cell viability, but the cellular response, particularly concerning autophagy, differs from that observed in lung cancer cells. nih.gov

Some studies have found that tumor cells resistant to conventional chemotherapy may exhibit enhanced sensitivity to erlotinib. This phenomenon was observed in doxorubicin-resistant breast cancer cells (MCF-7), paclitaxel-resistant ovarian carcinoma cells (A2780), and cisplatin-resistant cervical carcinoma cells (ME180). aacrjournals.org The IC50 values for erlotinib in these resistant lines were 2- to 20-fold lower than in their parent cell lines, which correlated with higher expression of HER1/EGFR. aacrjournals.org However, prior exposure to chemotherapy does not always sensitize cells to erlotinib. In an EGFR-mutant NSCLC cell line model, prior treatment with cisplatin resulted in a 5-fold reduced sensitivity to subsequent erlotinib treatment. nih.gov

| Cell Line Type | EGFR Mutation | Erlotinib Sensitivity | Key Finding |

| NSCLC (e.g., PC9) | Exon 19 Deletion | High | Activating mutations confer exquisite sensitivity. nih.gov |

| NSCLC | T790M (secondary) | Resistant | A common mechanism of acquired resistance. nih.gov |

| Glioblastoma (BS153) | EGFR amplification/EGFRvIII | Initially Sensitive, Develops Resistance | Resistance is associated with upregulation of EGFRvIII. oup.com |

| Chemo-resistant lines (MCF-7, A2780) | N/A | Enhanced | Increased sensitivity correlated with higher EGFR expression. aacrjournals.org |

Cell Cycle Dynamics and Arrest Mechanisms

Erlotinib exerts its antiproliferative effects in part by altering cell cycle progression. Multiple studies have demonstrated that erlotinib can induce cell cycle arrest, preventing cancer cells from proceeding through the division cycle.

In drug-sensitive lung adenocarcinoma cell lines with EGFR mutations (H3255 and PC-9), treatment with erlotinib led to an increase in the proportion of cells in the G1 phase and a decrease in the S phase population, indicating a G1 cell cycle arrest. researchgate.net A similar effect is observed in hepatocellular carcinoma cells (Huh-7 and HepG2), where erlotinib treatment results in a dose-dependent arrest at the G1/S checkpoint. nih.gov Furthermore, in human non-small-cell lung cancer A549 cells and head and neck squamous cell carcinoma (HNSCC) cells, erlotinib has been shown to induce a marked G0/G1 arrest. nih.govaacrjournals.org This blockage of the cell cycle is a key component of the compound's growth-inhibitory action. aacrjournals.org

Cellular Autophagy Induction and Modulation

Autophagy, a cellular process of self-digestion and recycling, has a complex and context-dependent relationship with erlotinib treatment. In some cancer cells, erlotinib has been shown to induce autophagy. Studies using NSCLC cell lines, including the TKI-sensitive HCC827 and the TKI-resistant A549 and H1975 lines, demonstrated that erlotinib treatment leads to an increase in autophagy markers like LC3-II and the formation of autophagosomes. spandidos-publications.com This induction of autophagy can sometimes act as a survival mechanism for cancer cells, and inhibiting it can enhance the cytotoxic effects of erlotinib in resistant cells. spandidos-publications.com

In T-24 bladder cancer cells, erlotinib was also found to induce a dose-dependent increase in autophagosome formation. escholarship.org Conversely, in colorectal cancer (CRC) cell lines, erlotinib treatment has been reported to reduce autophagy, a response that contrasts with observations in lung cancer cells. nih.gov This suggests that the modulation of autophagy by erlotinib is highly dependent on the tumor cell type and its underlying genetic context. nih.govresearchgate.net

Investigation of Reactive Oxygen Species (ROS) Generation

A growing body of evidence indicates that erlotinib's anticancer activity is not solely dependent on EGFR inhibition but also involves the induction of oxidative stress through the generation of reactive oxygen species (ROS).

In the human NSCLC cell line A549, erlotinib treatment was shown to cause a rapid accumulation of intracellular ROS. nih.govnih.govresearchgate.net This ROS production originates from both mitochondrial sources and NADPH oxidase. nih.govresearchgate.net The increase in ROS is functionally important, as it activates the pro-apoptotic JNK signaling pathway, leading to mitochondrial dysfunction and cell death. nih.govnih.govnih.gov The critical role of ROS in this process was confirmed by experiments showing that the ROS scavenger N-acetylcysteine (NAC) could reverse the pro-apoptotic effects of erlotinib. nih.gov

Similarly, in HNSCC cell lines, erlotinib was found to induce oxidative stress, evidenced by an increase in oxidized glutathione (B108866) (GSSG) and the oxidation of DCFH, a marker for prooxidant production. aacrjournals.org This disruption of the cellular redox balance contributes to the cytotoxic effects of the drug. aacrjournals.org

Three-Dimensional (3D) Spheroid Model Efficacy Studies

The evaluation of Erlotinib Acetate (B1210297) in three-dimensional (3D) spheroid models, which more closely mimic the in vivo tumor microenvironment than traditional two-dimensional (2D) cell cultures, has revealed critical insights into its mechanisms of action and efficacy. These models have demonstrated that the cellular response to erlotinib is significantly influenced by the 3D culture environment.

In studies utilizing non-small cell lung cancer (NSCLC) cell lines with epidermal growth factor receptor (EGFR) mutations, erlotinib has been shown to activate different cell death pathways in 3D versus 2D cultures. Specifically, in 3D spheroid models, erlotinib induces apoptotic cell death through an autophagy-TRAIL-JNK pathway. iiarjournals.orgiiarjournals.orgnih.gov This is in contrast to 2D cultures, where the mechanisms of erlotinib-induced cell death are different. iiarjournals.orgnih.gov Research has indicated that in 3D cultures, erlotinib treatment leads to the activation of caspase-8 and an upregulation of TNF-related apoptosis-inducing ligand (TRAIL) expression, which are not observed in 2D settings. iiarjournals.orgiiarjournals.orgnih.gov The knockdown of TRAIL was found to reduce both the activation of caspase-8 and apoptosis induced by erlotinib in these 3D models. iiarjournals.orgnih.gov

Furthermore, investigations into pancreatic ductal adenocarcinoma (PDAC) 3D cultures have shown that erlotinib promotes the degradation of the epidermal growth factor receptor (EGFR) in a manner not seen in 2D cultures. nih.govmdpi.com This suggests that the dimensionality of the cell culture system plays a crucial role in the cellular processing of EGFR in response to tyrosine kinase inhibitors like erlotinib. nih.gov

The efficacy of erlotinib has also been explored in the context of novel drug delivery systems using 3D spheroid models. For instance, an erlotinib-loaded nanoemulsion demonstrated enhanced efficacy in NSCLC A549 cell line spheroids compared to a free erlotinib solution. nih.govnih.govmdpi.com

Detailed Research Findings

Studies on patient-derived lung tumor spheroids have shown the ability of these models to recapitulate the development of acquired resistance to erlotinib. nih.gov In long-term cultures of primary human lung adenocarcinomas, the outgrowth of erlotinib-resistant subpopulations was observed, highlighting the utility of 3D models in studying resistance mechanisms. nih.gov

In co-culture spheroid models containing both cancer cells and fibroblasts, the presence of fibroblasts was found to impact the efficacy of erlotinib. In spheroids composed of erlotinib-sensitive HCC827 cells and SV80 fibroblasts, erlotinib treatment led to a significant disappearance of the cancer cells. researchgate.net However, the proliferative phenotype of the fibroblasts was not impaired by the treatment. researchgate.net

Quantitative data from various studies further illustrate the efficacy of erlotinib in 3D spheroid models. For instance, the IC50 values for erlotinib were determined in pancreatic ductal adenocarcinoma cell lines, showing a higher resistance in 3D cultures compared to 2D cultures for the PANC-1 cell line. nih.gov In another study, the viability of A549 spheroids was significantly reduced after treatment with an erlotinib nanoemulsion. mdpi.com

| Cell Line | Culture Condition | IC50 (µM) |

|---|---|---|

| BxPC-3 | 2D | 10 |

| BxPC-3 | 3D | 10 |

| PANC-1 | 2D | 45 |

| PANC-1 | 3D | 100 |

| Normal Fibroblasts | 2D | 10 |

| Normal Fibroblasts | 3D | 10 |

| Treatment | Concentration (µM) | Dosing Regimen | Cell Viability (%) |

|---|---|---|---|

| Erlotinib-Free Solution | 4 | Single Dose | 91.1 ± 1.0 |

| E5-1 Nanoemulsion | 4 | Single Dose | 73.7 ± 2.2 |

| Erlotinib-Free Solution | 8 | Single Dose | 87.7 ± 1.7 |

| E5-1 Nanoemulsion | 8 | Single Dose | 61.6 ± 5.5 |

| Erlotinib-Free Solution | 4 | Multiple Doses | 58.7 ± 2.9 |

| E5-1 Nanoemulsion | 4 | Multiple Doses | 36.7 ± 4.8 |

| Erlotinib-Free Solution | 8 | Multiple Doses | 42.6 ± 5.9 |

| E5-1 Nanoemulsion | 8 | Multiple Doses | 1.8 ± 0.3 |

Mechanisms of Resistance to Erlotinib Acetate

Genetic Alterations Mediating Resistance

Several genetic alterations have been identified as key drivers of resistance to Erlotinib (B232) Acetate (B1210297). These changes can either occur within the EGFR gene itself or in other oncogenes, leading to the reactivation of downstream signaling pathways.

The most prevalent mechanism of acquired resistance to first-generation EGFR TKIs like Erlotinib Acetate is the emergence of a secondary mutation in the EGFR kinase domain. aacrjournals.orgmdpi.com The most common of these is the T790M "gatekeeper" mutation, which occurs in approximately 50-60% of patients who develop resistance. mdpi.comnih.govmedsci.org This mutation involves the substitution of a threonine residue with a bulkier methionine at position 790 in exon 20 of the EGFR gene. pnas.org

The T790M mutation was initially thought to cause resistance by sterically hindering the binding of this compound to the ATP-binding pocket of the EGFR kinase. pnas.org However, further research has revealed a more complex mechanism. Direct binding assays have shown that the T790M mutant retains a low nanomolar affinity for gefitinib (B1684475), a similar TKI. pnas.org The primary mechanism of resistance conferred by the T790M mutation is a significant increase in the affinity of the EGFR kinase for ATP, its natural substrate. pnas.org This heightened ATP affinity makes it more difficult for ATP-competitive inhibitors like this compound to effectively block EGFR signaling. mdpi.compnas.org

The presence of the T790M mutation at baseline (de novo) is rare, detected in less than 1% of lung cancers by standard methods, and is associated with a poor response to EGFR TKIs. nih.gov However, more sensitive techniques have detected baseline T790M mutations in a higher percentage of EGFR-mutant tumors, and in some cases, its presence has been associated with a longer progression-free survival with erlotinib. hilarispublisher.com

| EGFR Mutation | Effect on this compound Therapy | Frequency in Acquired Resistance | References |

| T790M | Increased ATP affinity of EGFR, reducing inhibitor potency. | ~50-60% | mdpi.comnih.govmedsci.orgpnas.org |

| L747S | Infrequent secondary resistance mutation. | Rare | nih.govmedsci.org |

| D761Y | Infrequent secondary resistance mutation. | Rare | nih.govmedsci.org |

| T854A | Infrequent secondary resistance mutation. | Rare | nih.govmedsci.org |

Amplification of the MET proto-oncogene is another significant mechanism of both acquired and intrinsic resistance to this compound. karger.comaacrjournals.org MET amplification is found in approximately 5-22% of NSCLC patients with acquired resistance to first-generation EGFR-TKIs. mdpi.comnih.gov De novo MET amplification is less common, occurring in about 3% of EGFR-mutated NSCLC patients before treatment. karger.com

MET amplification can lead to resistance by activating alternative signaling pathways that bypass the need for EGFR signaling. nih.gov Specifically, amplified MET can activate ERBB3 (HER3), a member of the EGFR family, which in turn activates the PI3K/AKT and MAPK signaling pathways, promoting cell survival and proliferation even in the presence of EGFR inhibition. mdpi.comnih.gov Interestingly, MET amplification can occur both independently of and concurrently with the T790M mutation. aacrjournals.orgpnas.orgnih.gov

| Resistance Mechanism | Frequency in Acquired Resistance | Underlying Pathway | References |

| MET Amplification | 5-22% | Activation of ERBB3 and downstream PI3K/AKT and MAPK pathways. | mdpi.comnih.gov |

Mutations in downstream signaling molecules, such as NRAS and RAF1, represent a less common but important mechanism of acquired resistance to this compound. While mutations in KRAS, another member of the RAS family, are not typically found in tumors with acquired resistance, mutations in NRAS and BRAF (a member of the RAF family) have been identified. pnas.orgnih.gov

In one study, an NRAS Q61K mutation was identified in a cell line model of acquired resistance to erlotinib. nih.gov This mutation functions downstream of EGFR and mediates resistance through the MEK signaling pathway. pnas.org Similarly, BRAF mutations, such as G469A and V600E, have been found in a small percentage (around 1%) of lung cancers with acquired resistance to EGFR TKIs. pnas.orgnih.gov Ectopic expression of these mutant NRAS or BRAF proteins in drug-sensitive EGFR-mutant cells confers resistance to erlotinib. pnas.orgnih.gov

Bypass Signaling Pathway Activation

The reactivation of downstream signaling pathways, even when EGFR is effectively inhibited, is a crucial mechanism of resistance. This "bypass signaling" allows cancer cells to continue to proliferate and survive.

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical downstream effector of EGFR signaling. Reactivation of this pathway is a key mechanism of resistance to EGFR inhibitors, including this compound. aacrjournals.orgnih.gov This reactivation can occur through several mechanisms, including genetic alterations like MAPK1 amplification or the downregulation of negative regulators of ERK signaling. aacrjournals.orgnih.gov

STAT3 and NF-κB Pathway Involvement

The activation of the Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) signaling pathways plays a crucial role in the adaptive response to EGFR inhibition, leading to cell survival and resistance.

Upon treatment with EGFR inhibitors like erlotinib, a subset of tumor cells can evade apoptosis through the activation of survival pathways. Research has shown that EGFR inhibition can induce the activation of NF-κB, which in turn drives a transcriptional program that includes the upregulation of Interleukin-6 (IL-6). nih.gov This increase in IL-6 promotes the activation of the JAK2/STAT3 signaling cascade. nih.gov STAT3 activation has been observed as an early event in response to erlotinib treatment in EGFR-mutant NSCLC cells. oncotarget.com This activation of STAT3 is not inhibited by erlotinib, unlike the downstream effectors of EGFR, AKT, and ERK. oncotarget.com In fact, erlotinib treatment can lead to an increase in phosphorylated STAT3 (pSTAT3). nih.govoncotarget.com

This NF-κB-mediated IL-6/STAT3 signaling axis functions as a pro-survival feedback loop. nih.govthno.org The activation of STAT3 contributes to the expression of anti-apoptotic proteins like BCL-2 and BCL-XL, enabling cancer cells to survive the initial EGFR blockade. oncotarget.com This adaptive resistance mechanism allows a small population of tumor cells to persist, which can eventually lead to the development of acquired resistance. thno.org Studies have demonstrated that inhibiting STAT3 signaling, in combination with erlotinib, can enhance the efficacy of the treatment in EGFR-mutant NSCLC cell lines. oncotarget.com For instance, the STAT3 inhibitor niclosamide (B1684120) has been shown to synergize with erlotinib in colon cancer cells by inhibiting STAT3 phosphorylation. dovepress.com

HER3-Mediated Bypass Signaling

The activation of alternative signaling pathways, often referred to as "bypass tracks," is a well-established mechanism of resistance to EGFR inhibitors. One of the key players in this process is the HER3 (ErbB3) receptor.

HER3 itself has minimal to no intrinsic tyrosine kinase activity. nih.gov However, it can form potent heterodimers with other receptor tyrosine kinases (RTKs), most notably EGFR and HER2, to activate downstream signaling pathways. nih.gov Upon inhibition of EGFR by erlotinib, a compensatory upregulation and activation of HER3 can occur. mednexus.orgaacrjournals.org This leads to the activation of downstream pro-survival pathways, primarily the PI3K/AKT pathway, in an EGFR-independent manner. nih.govmednexus.org

Several studies have highlighted the role of HER3 in acquired resistance to erlotinib. For example, amplification of the MET oncogene can drive HER3-dependent activation of PI3K, leading to resistance to both gefitinib and erlotinib in NSCLC. nih.gov Furthermore, the transcription factor GRHL2 has been identified as a critical player that promotes erlotinib resistance by upregulating HER3 expression. nih.gov Knockdown of either GRHL2 or HER3 has been shown to significantly reduce erlotinib resistance. nih.gov

The importance of HER3 as a signaling hub is further underscored by the observation that dual targeting of EGFR and HER3 can overcome acquired resistance to EGFR inhibitors. aacrjournals.org This suggests that blocking this bypass pathway is a promising strategy to combat erlotinib resistance.

Epithelial-Mesenchymal Transition (EMT) Associated Resistance

Epithelial-Mesenchymal Transition (EMT) is a cellular process where epithelial cells lose their characteristic features, such as cell-cell adhesion, and acquire a mesenchymal phenotype, which is associated with increased motility, invasiveness, and resistance to apoptosis. EMT has been widely implicated as a mechanism of both intrinsic and acquired resistance to EGFR-TKIs, including erlotinib. nih.govamegroups.org

Tumor cells that have undergone EMT often exhibit a decreased dependence on EGFR signaling for their survival. nih.govresearchgate.net This transition is characterized by the loss of epithelial markers like E-cadherin and the gain of mesenchymal markers such as vimentin (B1176767) and ZEB1. amegroups.orgdovepress.com Studies have shown that NSCLC cell lines with acquired resistance to erlotinib often display features of EMT. nih.govdovepress.com For instance, erlotinib-resistant cells have been observed to have a mesenchymal-like morphology and increased metastatic potential. researchgate.net

The induction of EMT can be triggered by various factors, including signaling from the tumor microenvironment. Activation of the TGF-β signaling pathway has been shown to be sufficient to induce EMT and confer resistance to erlotinib. nih.govresearchgate.net Furthermore, EMT can be associated with the activation of other resistance pathways. For example, increased expression of FGFR1 has been correlated with EMT in the context of EGFR-TKI resistance. amegroups.org The p70S6K signaling pathway has also been implicated in promoting EMT-associated erlotinib resistance. dovepress.com

Reversing EMT has been explored as a potential strategy to overcome erlotinib resistance. For example, inhibiting the IL-6/STAT3 pathway has been shown to reverse EMT in erlotinib-resistant lung cancer cells. jst.go.jp

Adaptive Signaling Responses to EGFR Inhibition

Cancer cells exhibit remarkable plasticity in their signaling networks, allowing them to adapt to the stress induced by targeted therapies like erlotinib. This adaptive response involves the rapid rewiring of signaling pathways to promote cell survival and can occur almost immediately after the initiation of treatment. amegroups.org

One of the key adaptive responses to EGFR inhibition is the feedback reactivation of downstream signaling pathways. While erlotinib effectively suppresses EGFR phosphorylation and initial downstream signaling, a rebound in the activation of the MAPK pathway, indicated by increased phospho-MEK and phospho-ERK, can be observed after prolonged exposure. thno.org This reactivation can be mediated by other RTKs, such as MET. thno.org

Furthermore, EGFR inhibition can trigger feedback loops involving STAT3 and NF-κB, as discussed earlier, which act as adaptive mechanisms to promote cell survival. thno.orgnih.govgoogle.com Another adaptive response involves the upregulation of antiviral signaling pathways. nih.gov EGFR inhibition can lead to the activation of Type I interferon (IFN) signaling. nih.gov This, in turn, results in the activation of STAT1, which has a pro-survival role and can mediate resistance. nih.gov The induction of RIG-I, a pattern sensing receptor, is also observed in response to EGFR inhibition, leading to the activation of IRF3 and contributing to resistance. nih.gov

The tumor necrosis factor (TNF)-driven adaptive response is another critical mechanism. jci.org EGFR signaling normally suppresses TNF mRNA levels, but inhibition of EGFR leads to increased TNF, which then activates NF-κB in a feed-forward loop, promoting cell survival and resistance. jci.org These adaptive responses highlight the complexity of tumor cell signaling and the need for combination therapies to overcome resistance.

Emerging Mechanisms: Role of Aldehyde Dehydrogenase 1A1 (ALDH1A1)

Recent research has identified Aldehyde Dehydrogenase 1A1 (ALDH1A1) as a key player in conferring resistance to erlotinib. nih.govfrontiersin.orgnih.gov ALDH1 is a marker for cancer stem cells, which are known for their resistance to therapy. frontiersin.org

The mechanism by which ALDH1A1 contributes to erlotinib resistance involves the facilitation of the reactive oxygen species (ROS)-reactive carbonyl species (RCS) metabolic pathway. nih.govresearchgate.netthno.org Erlotinib treatment can induce oxidative and carbonyl stress in cancer cells. ALDH1A1, along with the upregulation of enzymes like superoxide (B77818) dismutase 2 (SOD2) and glutathione (B108866) peroxidase 4 (GPX4), helps to mitigate this stress, thereby imparting resistance. nih.govresearchgate.netthno.org

Studies have shown that knockdown or pharmacological inhibition of ALDH1A1 can overcome erlotinib resistance both in vitro and in vivo. thno.org Conversely, overexpression of ALDH1A1 is sufficient to induce resistance. thno.org Metabolomic analysis of erlotinib-resistant cells with high ALDH1A1 expression revealed lower levels of ROS and RCS, supporting the role of ALDH1A1 in managing cellular stress. researchgate.netthno.org This ALDH1A1-GPX4-SOD2 axis represents a novel metabolic mechanism of erlotinib resistance and provides a new therapeutic target to overcome it. nih.govresearchgate.net

Tumor Microenvironment Contributions to Resistance (e.g., TGF-β, IL-6 Axis)

The tumor microenvironment (TME) plays a significant role in modulating the response to cancer therapies, including erlotinib. The interplay between cancer cells and various components of the TME can promote resistance through paracrine signaling.

The Transforming Growth Factor-beta (TGF-β) and Interleukin-6 (IL-6) signaling axis is a prime example of how the TME contributes to erlotinib resistance. nih.govresearchgate.net Both tumor cells and stromal cells within the TME can secrete TGF-β. nih.gov Activation of the TGF-β pathway in cancer cells can induce an EMT phenotype, leading to intrinsic resistance to erlotinib. nih.govresearchgate.net

Furthermore, TGF-β signaling can stimulate the secretion of IL-6. nih.govresearchgate.net Increased IL-6 levels, in turn, activate the STAT3 signaling pathway, which protects tumor cells from apoptosis and reduces their dependency on EGFR signaling. nih.govresearchgate.netnih.gov This TGF-β-IL-6 axis can be activated by both tumor cell-autonomous mechanisms and by inflammatory conditions within the TME. nih.govcshl.edu For example, inflammation can stimulate IL-6 secretion, which is sufficient to decrease the tumor's response to erlotinib. nih.govresearchgate.net

These findings underscore that resistance to erlotinib is not solely driven by cancer cell-intrinsic mechanisms but is also heavily influenced by the complex signaling networks within the tumor microenvironment.

Table of Research Findings on this compound Resistance Mechanisms

| Resistance Mechanism | Key Molecules/Pathways Involved | Research Findings |

|---|---|---|

| STAT3 and NF-κB Pathway Involvement | STAT3, NF-κB, IL-6, JAK2 | EGFR inhibition induces NF-κB, which upregulates IL-6, leading to JAK2/STAT3 activation and cell survival. nih.govoncotarget.com |

| HER3-Mediated Bypass Signaling | HER3 (ErbB3), PI3K/AKT, MET, GRHL2 | Compensatory upregulation of HER3 activates PI3K/AKT signaling, bypassing EGFR inhibition. nih.govnih.govmednexus.orgaacrjournals.org |

| Epithelial-Mesenchymal Transition (EMT) | E-cadherin (loss), Vimentin (gain), TGF-β, FGFR1, p70S6K | EMT, often induced by TGF-β, leads to a mesenchymal phenotype with reduced dependence on EGFR signaling. nih.govnih.govresearchgate.netamegroups.orgdovepress.com |

| Adaptive Signaling Responses | MAPK, MET, Type I IFN, STAT1, RIG-I, TNF | Rapid rewiring of signaling pathways, including MAPK rebound and activation of inflammatory and antiviral responses, promotes survival. thno.orgnih.govjci.org |

| Role of ALDH1A1 | ALDH1A1, ROS, RCS, SOD2, GPX4 | ALDH1A1 mitigates erlotinib-induced oxidative and carbonyl stress, conferring resistance. nih.govresearchgate.netthno.org |

| Tumor Microenvironment Contributions | TGF-β, IL-6 | Secreted factors from the TME, like TGF-β and IL-6, induce EMT and activate pro-survival STAT3 signaling. nih.govresearchgate.netnih.govcshl.edu |

Preclinical Pharmacological Investigations

In vitro Pharmacodynamics in Cellular Systems

Erlotinib (B232) is a selective and reversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. nih.govnih.gov Its primary mechanism of action involves competing with adenosine (B11128) triphosphate (ATP) for the binding site within the intracellular catalytic domain of the EGFR. nih.gov This competitive inhibition prevents the autophosphorylation of tyrosine residues on the receptor, thereby blocking the initiation of downstream signaling cascades that are crucial for tumor cell proliferation, survival, and metastasis. nih.govnih.gov

The inhibition of EGFR phosphorylation by erlotinib directly impacts several key signaling pathways. Notably, it attenuates the Ras/Raf/mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K)/Akt signaling cascade. nih.govresearchgate.net By disrupting these pathways, erlotinib can induce cell cycle arrest, primarily at the G1 phase, which is often associated with the accumulation of the cyclin-dependent kinase inhibitor p27. researchgate.netnih.gov The ultimate consequence of this signaling blockade in sensitive cancer cell lines is the induction of apoptosis, or programmed cell death. researchgate.net

The cytotoxic and cytostatic effects of erlotinib have been quantified in numerous cancer cell lines. The potency, often measured as the half-maximal inhibitory concentration (IC50), varies depending on the cell line's genetic background, particularly the presence of activating EGFR mutations. For instance, in vitro kinase assays have determined the IC50 for erlotinib against EGFR to be as low as 2 nmol/L. nih.gov In intact cellular systems, the IC50 for inhibiting EGFR phosphorylation is approximately 20 nmol/L in high EGFR-expressing cell lines. nih.gov Studies have also shown that the cellular context, such as whether cells are grown in traditional 2D monolayers or 3D spheroid cultures, can influence the specific cell death pathways activated by erlotinib. researchgate.net

Beyond EGFR, erlotinib has been shown to directly inhibit other members of the HER family, albeit with lower potency. For example, it can inhibit HER2/neu kinase activity at submicromolar concentrations, independent of EGFR expression. nih.gov In cellular assays using an EGFR-HER2 chimeric receptor, erlotinib inhibited receptor phosphorylation with an IC50 of 230 nmol/L, demonstrating a direct, though less potent, effect on HER2 signaling. nih.gov

Inhibitory Concentrations (IC50) of Erlotinib in Cellular Assays

| Target/Process | Cellular System/Assay Type | IC50 Value | Reference |

|---|---|---|---|

| EGFR Kinase Activity | In vitro kinase assay | 2 nmol/L | nih.gov |

| EGFR Receptor Phosphorylation | Intact high-EGFR expressing cells | ~20 nmol/L | nih.gov |

| EGFR-H2 Chimeric Receptor Phosphorylation | Cell-based assay | 230 nmol/L | nih.gov |

| p42/p44 MAPK Phosphorylation (EGFR-expressing cells) | Cell-based assay | 170 nmol/L | nih.gov |

| p42/p44 MAPK Phosphorylation (EGFR-H2-expressing cells) | Cell-based assay | 290 nmol/L | nih.gov |

In vivo Pharmacodynamics in Animal Models

The antitumor activity of erlotinib has been extensively validated in numerous human tumor xenograft models, where human cancer cells are implanted into immunocompromised mice. These studies have consistently demonstrated that erlotinib can significantly inhibit tumor growth in a dose-dependent manner. The efficacy is particularly pronounced in xenografts derived from non-small cell lung cancer (NSCLC) and pancreatic cancer cell lines that harbor activating EGFR mutations.

In NSCLC xenograft models, erlotinib monotherapy has shown robust antitumor activity. For instance, daily oral administration of erlotinib at 100 mg/kg resulted in 71% and 93% tumor growth inhibition in the H460a and A549 tumor models, respectively. In pancreatic cancer, a xenograft model using BxPC-3 cells showed a 74.5% inhibition of tumor growth after 28 days of treatment with erlotinib at a dose of 100 mg/kg per day. jci.org This inhibition of tumor volume correlates with the pharmacodynamic effect of reduced EGFR phosphorylation within the tumor tissue. nih.gov

Intermittent high-dose scheduling has also been explored as a strategy to enhance therapeutic efficacy and delay resistance. In mice with EGFR-mutant xenografts (HCC827 or PC9 cells), an intermittent high-dose treatment of 200 mg/kg every other day was found to be tolerable and prolonged progression-free survival compared to a standard daily low-dose regimen. researchgate.net

Erlotinib Antitumor Activity in Human Tumor Xenograft Models

| Tumor Model (Cell Line) | Cancer Type | Erlotinib Dose | Treatment Schedule | Tumor Growth Inhibition (%) | Reference |

|---|---|---|---|---|---|

| H460a | NSCLC | 100 mg/kg | Daily | 71% | nih.gov |

| A549 | NSCLC | 100 mg/kg | Daily | 93% | nih.gov |

| BxPC-3 | Pancreatic | 100 mg/kg | Daily | 74.5% | jci.org |

| HPAC | Pancreatic | 75 mg/kg | Daily | Significant inhibition (up to day 5) | researchgate.net |

| HCC827 / PC9 | NSCLC (EGFR-mutant) | 200 mg/kg | Every other day | Prolonged progression-free survival | researchgate.net |

Genetically engineered mouse models (GEMMs) that develop tumors driven by specific oncogenes have been instrumental in understanding the mechanisms of acquired resistance to erlotinib. In models where lung adenocarcinomas are induced by the expression of mutant EGFR (e.g., L858R or exon 19 deletions), these tumors initially show significant regression upon erlotinib treatment, mirroring the clinical response in patients. nih.govnih.gov

However, prolonged or intermittent treatment of these transgenic mice leads to the eventual emergence of drug-resistant tumors. nih.gov Molecular analysis of these resistant tumors has revealed genetic alterations that are also found in human patients who relapse on EGFR tyrosine kinase inhibitor (TKI) therapy. The most common mechanism of acquired resistance observed in these models is the development of a secondary mutation in the EGFR kinase domain, specifically the T790M "gatekeeper" mutation. nih.govnih.gov This mutation is detected in a significant fraction of resistant tumors in these mice. nih.gov

Another mechanism of resistance identified in these preclinical models is the amplification of the MET proto-oncogene, which provides a bypass signaling pathway to reactivate downstream effectors like PI3K/Akt. nih.govnih.gov The ability of these transgenic mouse models to recapitulate the key molecular mechanisms of clinical resistance makes them invaluable for testing novel therapeutic strategies aimed at overcoming or preventing the emergence of T790M- or MET-driven resistance. nih.govjci.org

Beyond its role in oncology, the pharmacological effects of erlotinib have been investigated in non-oncological animal models, revealing impacts on the immune system and neuroinflammation.

Studies have shown that erlotinib possesses immunosuppressive properties. In vivo, erlotinib significantly ameliorated picryl chloride-induced ear contact dermatitis in mice in a dose-dependent manner. nih.gov This effect is linked to the impairment of T-cell-mediated immune responses. Erlotinib has been demonstrated to inhibit the proliferation and activation of T lymphocytes and reduce the secretion of pro-inflammatory cytokines such as interleukin-2 (B1167480) (IL-2) and interferon-gamma (IFN-γ). researchgate.netnih.gov The underlying mechanism involves the downregulation of the c-Raf/ERK and Akt signaling pathways in activated T cells. nih.gov

More recently, erlotinib has been studied in mouse models of Alzheimer's disease (AD). In P301S tau transgenic (PS19) mice, erlotinib treatment was found to enhance short-term spatial memory. frontiersin.org This cognitive improvement was associated with a reduction in tau pathology and a decrease in astrogliosis, a marker of neuroinflammation. frontiersin.org Similarly, in 5xFAD mice, another AD model, erlotinib treatment improved memory, diminished amyloid-beta plaque deposition, and reduced tau hyperphosphorylation, again accompanied by a downregulation of astrocyte activation. frontiersin.org These findings suggest a potential neuroprotective and anti-inflammatory role for erlotinib in neurodegenerative conditions.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in Preclinical Systems

Pharmacokinetic/pharmacodynamic (PK/PD) modeling has been a critical tool in preclinical studies to quantitatively describe the relationship between erlotinib exposure and its pharmacological effects in animal models. These models help in understanding the time course of drug action and in optimizing dosing regimens for clinical translation.

In human tumor xenograft models, PK/PD models have successfully linked erlotinib plasma concentrations to key pharmacodynamic biomarkers and, ultimately, to tumor growth inhibition. A common approach involves using a two-compartment model to describe the pharmacokinetics of erlotinib. nih.gov The pharmacodynamic effect on the target, such as the inhibition of phosphorylated EGFR (pEGFR) in tumor tissue, is often characterized by an indirect response (IDR) model. nih.gov This type of model can account for the observed time delay between peak plasma concentration of the drug and the maximal inhibition of pEGFR. nih.gov For instance, in a human NSCLC xenograft model, a time delay of approximately 2 hours was observed between erlotinib plasma concentration and pEGFR degradation, with a calculated IC50 value of 1.80 µg/mL for this effect. nih.gov

Tissue Distribution in Preclinical Models

The distribution of erlotinib into tumor and normal tissues is a key determinant of its efficacy and potential toxicity. Preclinical studies in mouse models, often employing advanced imaging techniques like matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI-MSI), have revealed a heterogeneous distribution of the drug.

Studies using NSCLC xenograft models have shown that erlotinib concentrations can vary significantly within the tumor itself. MALDI-MSI analysis has demonstrated that erlotinib is predominantly localized in viable tumor regions compared to necrotic areas. nih.gov For example, in one study, the erlotinib concentration in the viable tumor area was approximately tenfold higher than in the necrotic core (5282 ± 91 pg/mm³ vs. 526 ± 12 pg/mm³). nih.gov

The distribution also varies between the tumor and surrounding normal tissues, as well as other organs. In a PC-9 xenograft model, the erlotinib concentration in the tumor was found to be about one-third of that in normal lung tissue when measured by conventional liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov However, MALDI-MSI revealed that the concentration in the viable tumor area was comparable to that in the normal lung. nih.gov Other organs, such as the liver and kidney, also show significant drug accumulation. In H1299 xenografts, erlotinib was found to be highly localized in the liver and kidney, with concentrations in the kidney being substantially higher than in the tumor tissue. nih.gov This differential distribution can be influenced by the EGFR mutation status of the tumor, with higher accumulation observed in EGFR-mutant (HCC827) tumors compared to EGFR wild-type (H1299) tumors. nih.gov

Preclinical Tissue Distribution of Erlotinib in Mouse Xenograft Models

| Tissue Type | Xenograft Model | Method | Relative Concentration/Finding | Reference |

|---|---|---|---|---|

| Viable Tumor Area | PC-9 (NSCLC) | MALDI-MSI | 5282 ± 91 pg/mm³ | nih.gov |

| Necrotic Tumor Area | PC-9 (NSCLC) | MALDI-MSI | 526 ± 12 pg/mm³ | nih.gov |

| Normal Lung | PC-9 (NSCLC) | MALDI-MSI | 5819 ± 394 pg/mm³ | nih.gov |

| Tumor Tissue | HCC827 (NSCLC, EGFR-mutant) | MALDI-MSI | Higher accumulation vs. H1299 | nih.gov |

| Tumor Tissue | H1299 (NSCLC, EGFR-wt) | MALDI-MSI | Lower accumulation vs. HCC827 | nih.gov |

| Liver | H1299 (NSCLC) | MALDI-MSI | High localization | nih.gov |

| Kidney | H1299 (NSCLC) | MALDI-MSI | Very high localization (highest signal) | nih.gov |

Combination Therapeutic Strategies in Preclinical Models

Rationale for Combinatorial Approaches to Enhance Efficacy and Overcome Resistance

The primary rationale for employing Erlotinib (B232) in combination with other therapeutic modalities is to augment its antitumor efficacy and to prevent or overcome the development of resistance. cancernetwork.com Combining agents with different mechanisms of action can lead to synergistic or additive effects, resulting in greater tumor growth inhibition than what can be achieved with monotherapy. cancernetwork.comnih.gov This approach is particularly relevant as dysregulation of the Epidermal Growth Factor Receptor (EGFR) pathway, which Erlotinib targets, plays a crucial role in tumor growth and progression. cancernetwork.com

Furthermore, cancer cells can develop resistance to Erlotinib through various mechanisms. aacrjournals.org Combination strategies aim to target these resistance pathways. For instance, if resistance emerges due to the activation of an alternative signaling pathway, a second agent targeting that pathway can be introduced. aacrjournals.org Preclinical studies provide a strong basis for investigating Erlotinib in combination with chemotherapeutic agents, radiotherapy, and other targeted therapies in a clinical setting. nih.govresearchgate.net

Combination with Chemotherapeutic Agents (e.g., Cisplatin, Doxorubicin, Gemcitabine (B846), Paclitaxel)

Preclinical studies have demonstrated that combining Erlotinib with conventional chemotherapeutic agents can result in additive antitumor effects without a significant increase in toxicity. nih.govresearchgate.net

Cisplatin : In preclinical models of EGFR-mutated non-small cell lung cancer (NSCLC), the combination of Erlotinib and Cisplatin has been shown to lead to synergistic cell death and greater inhibition of tumor growth in xenograft models compared to individual treatments. nih.gov This combination has also been found to effectively target angiogenesis through the inhibition of the c-MYC–HIF-1α–VEGF signaling pathway. nih.gov In Lewis lung cancer models, this combination significantly inhibited tumor growth, with one of the therapeutic mechanisms potentially being the inhibition of IL-6 levels and the upregulation of IL-12 levels. spandidos-publications.comnih.gov

Doxorubicin : Preclinical xenograft models have shown that the combination of Erlotinib with Doxorubicin results in significant tumor growth inhibition. cancernetwork.com

Gemcitabine : The combination of Erlotinib and Gemcitabine has shown additive to synergistic effects in preclinical models of pancreatic and non-small cell lung cancer. nih.govnih.gov In KRAS-mutated pancreatic cancer cell lines, this combination resulted in significantly stronger tumor growth inhibition in xenograft models compared to either drug alone. nih.gov Interestingly, while Erlotinib suppresses EGFR phosphorylation, Gemcitabine was found to augment it, which may render cancer cells more sensitive to Erlotinib. nih.gov The sequence of administration appears to be important, with synergism observed when Erlotinib precedes Gemcitabine. nih.gov Strong synergy was also maintained in Erlotinib-resistant cells, suggesting its potential use as a Gemcitabine chemosensitizer in cancers that overexpress EGFR. aacrjournals.org

Paclitaxel : Additive effects on antitumor activity have been observed in preclinical studies when Erlotinib is combined with low-dose Paclitaxel. nih.govresearchgate.net There is no evidence of pharmacokinetic interactions between Paclitaxel and Erlotinib. aacrjournals.orgresearchgate.net

| Chemotherapeutic Agent | Cancer Model | Observed Effect | Mechanism/Key Finding |

|---|---|---|---|

| Cisplatin | EGFR-mutated NSCLC, Lewis Lung Cancer | Synergistic | Inhibition of c-MYC–HIF-1α–VEGF pathway; modulation of IL-6 and IL-12 levels. nih.govspandidos-publications.comnih.gov |

| Doxorubicin | Xenograft models | Additive | Significant tumor growth inhibition. cancernetwork.com |

| Gemcitabine | Pancreatic Cancer, NSCLC | Synergistic/Additive | Enhanced tumor growth inhibition; sequence-dependent synergy. nih.govnih.gov |

| Paclitaxel | Xenograft models | Additive | Enhanced antitumor activity with low-dose paclitaxel. nih.govresearchgate.net |

Synergistic Effects with Radiotherapy

A strong biological rationale supports the combination of Erlotinib with radiotherapy (RT), with preclinical evidence demonstrating synergistic effects across various cancer cell types. nih.govfrontiersin.org The combination appears to be more effective than either treatment alone. researchgate.net Erlotinib can enhance the radiation response on multiple levels:

Cell Cycle Kinetics : Erlotinib, in combination with radiation, can lead to a reduction in the S-phase fraction of the cell cycle, which is the most radioresistant phase, and induce an accumulation of cells in the G1 and G2 phases. nih.gov

Apoptosis : The combination of Erlotinib and radiation has been shown to increase apoptosis. nih.govnih.gov

DNA Damage Repair : Erlotinib can attenuate the expression of proteins involved in DNA repair that are induced by radiation. nih.gov

In tumor xenografts, the combination of Erlotinib and RT has been shown to dramatically inhibit tumor growth. nih.govfrontiersin.org The extent of radiosensitization induced by Erlotinib has been found to be proportional to the expression and autophosphorylation of EGFR. frontiersin.org Preclinical data also suggest that radiation therapy could be a potential strategy for overcoming TKI resistance in EGFR-mutated NSCLC. nih.gov Ionizing radiation has been shown to reduce TKI resistance in cell lines harboring the EGFR T790M mutation. nih.gov

Combination with Other Targeted Agents

Combining Erlotinib with monoclonal antibodies that target different components of the EGFR signaling pathway or related pathways represents another promising preclinical strategy. For instance, combining Erlotinib with Bevacizumab, a monoclonal antibody targeting the vascular endothelial growth factor (VEGF), has demonstrated synergistic inhibition of tumor growth, invasion, and metastasis in preclinical NSCLC models. nih.gov This combination showed augmented activity in human colon cancer xenografts as well. cancernetwork.com

Sunitinib : In preclinical models using A549 human NSCLC xenograft mice, the combination of Erlotinib and Sunitinib, a VEGFR TKI, demonstrated a strong synergistic anticancer effect. nih.gov The in vivo anticancer efficacy of the combination was significantly stronger than that of either drug administered alone. nih.gov

Cabozantinib (B823) : Cabozantinib is a tyrosine kinase inhibitor that targets MET, VEGFR2, and RET, among others. nih.gov Preclinical studies have indicated that MET amplification can be a mechanism of acquired resistance to EGFR inhibitors, and that targeting both MET and EGFR can synergistically inhibit the proliferation of many cancer cell lines. nih.gov In A549 NSCLC cells, the combination of Erlotinib and Cabozantinib inhibited cell viability and cellular migration more potently than monotherapy. nih.gov This combination also showed enhanced antitumor effects in in vivo models. nih.gov Preclinical data also suggested that the addition of cabozantinib to erlotinib leads to tumor shrinkage and improved survival in a pancreatic adenocarcinoma mouse model. ascopubs.org

| Tyrosine Kinase Inhibitor | Cancer Model | Observed Effect | Mechanism/Key Finding |

|---|---|---|---|

| Sunitinib | A549 NSCLC Xenografts | Synergistic | Stronger in vivo anticancer efficacy compared to monotherapy. nih.gov |

| Cabozantinib | A549 NSCLC cells, Pancreatic Cancer mouse model | Synergistic/Augmented | Inhibition of cell viability and migration; tumor shrinkage and improved survival. nih.govascopubs.org |

Targeting autophagy is another strategy to enhance the efficacy of Erlotinib, particularly in the context of resistance. For example, the combination of Erlotinib and Cisplatin has been shown to be effective in Erlotinib-resistant cancer by downregulating Atg3-mediated autophagy and inducing apoptotic cell death. spandidos-publications.comnih.gov This suggests that inhibiting autophagy could be a valuable approach to overcome resistance to Erlotinib.

MAPK Pathway Inhibitors

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical downstream signaling cascade of the Epidermal Growth Factor Receptor (EGFR). cancernetwork.comnih.gov Its dysregulation is a frequent mechanism of acquired resistance to EGFR tyrosine kinase inhibitors (TKIs) like erlotinib. nih.gov Preclinical studies have extensively investigated the combination of erlotinib with MAPK pathway inhibitors, particularly MEK inhibitors, to overcome or delay resistance.

In preclinical models of pancreatic cancer, the combination of erlotinib with MEK inhibitors such as RDEA119 and AZD6244 demonstrated a significant synergistic antitumor effect. aacrjournals.orgnih.govaacrjournals.org This enhanced efficacy was notably observed in pancreatic cancer cell lines with wild-type KRAS (BxPC-3 and Hs 700T), but not in those with mutant KRAS (MIA PaCa-2 and PANC-1). aacrjournals.orgnih.govaacrjournals.org The synergistic effect was further confirmed in mouse xenograft models using the BxPC-3 cell line. aacrjournals.org Mechanistic studies revealed that the combination treatment effectively inhibits the EGFR signaling pathway in KRAS wild-type cells by disrupting a negative feedback loop. aacrjournals.orgaacrjournals.org

Inhibition of the MEK/ERK pathway is crucial for the induction of the pro-apoptotic protein Bcl-2-like protein 11 (BIM), which is necessary for TKI-induced cell death. nih.govnih.gov Inappropriate activation of the MAPK pathway can prevent this process, leading to resistance. Therefore, combining a MEK inhibitor like trametinib (B1684009) with an EGFR TKI is hypothesized to resensitize resistant tumors. nih.govnih.gov Preclinical models have shown that combining an EGFR TKI with a MEK inhibitor can effectively inhibit tumor growth and impede the development of resistance. researchgate.net For instance, treatment of NF1-deficient lung cancers in a mouse model with a combination of trametinib and erlotinib successfully restored sensitivity to erlotinib. nih.gov These preclinical findings provide a strong rationale for investigating combinations of erlotinib and MAPK pathway inhibitors, particularly in molecularly selected patient populations, such as those with BRAF fusions which activate the MAPK pathway. nih.gov

| Cancer Model | MAPK Inhibitor | Key Findings | Reference |

|---|---|---|---|

| Pancreatic Cancer Cells (BxPC-3, Hs 700T; KRAS wild-type) | RDEA119, AZD6244 | Significant synergistic effect in inhibiting cell proliferation compared to single agents. | aacrjournals.orgnih.govaacrjournals.org |

| Pancreatic Cancer Cells (MIA PaCa-2, PANC-1; KRAS mutant) | RDEA119, AZD6244 | No synergistic effect observed. | aacrjournals.orgnih.govaacrjournals.org |

| Pancreatic Cancer Xenograft (BxPC-3) | RDEA119 | Enhanced antitumor activity of the combination treatment. | nih.gov |

| NSCLC Mouse Model (NF1-deficient) | Trametinib | Combination restored sensitivity to erlotinib. | nih.gov |

| Osimertinib-Resistant NSCLC Cells | Trametinib | Combination with erlotinib synergistically decreased cell survival and enhanced apoptosis. | researchgate.net |

Integrin-Targeted Agents (e.g., E7820)

Integrin signaling pathways have been implicated in tumor angiogenesis and resistance to EGFR-targeted therapies. nih.govnih.gov Preclinical studies have explored combining erlotinib with agents that target these pathways to enhance its antitumor effects, particularly in resistant settings.

E7820 is an angiogenesis inhibitor that functions by decreasing the expression of integrin-α2. nih.gov In preclinical xenograft models of erlotinib-resistant non-small-cell lung cancer (NSCLC) using A549, H1975, and H1650 cell lines, the combination of E7820 with erlotinib produced a synergistic antitumor effect. nih.govresearchgate.net The mechanism underlying this synergy is the enhancement of anti-angiogenic activity. Immunohistochemical analysis of the xenograft tumors revealed that the combination treatment led to a significant decrease in microvessel density and a marked increase in the apoptosis of tumor-associated endothelial cells when compared to either agent used alone. nih.govresearchgate.net In vitro studies using human umbilical vein endothelial cells (HUVECs) showed that the combination of E7820 and erlotinib induced apoptosis through the activation of both intrinsic and extrinsic pathways. nih.govresearchgate.net

Another integrin antagonist, cilengitide (B523762), has also been evaluated in combination with erlotinib. In NSCLC A549 cells, transforming growth factor-beta 1 (TGF-β1) can induce an epithelial-to-mesenchymal transition (EMT), a process associated with drug resistance. mdpi.com While erlotinib alone showed some inhibitory effects against TGF-β1-induced EMT, the combination with cilengitide resulted in an enhanced inhibitory effect on the expression of mesenchymal markers and cell invasion. mdpi.com Similarly, targeting focal adhesion kinase (FAK), a key component of downstream integrin signaling, with specific inhibitors in combination with erlotinib was more effective at reducing cell viability and tumor growth in EGFR TKI-resistant NSCLC cells than either agent alone. nih.gov These findings suggest that targeting integrin pathways is a viable strategy to overcome erlotinib resistance by disrupting tumor angiogenesis and reversing EMT. nih.gov

| Agent | Mechanism | Cancer Model | Key Findings | Reference |

|---|---|---|---|---|

| E7820 | Integrin-α2 expression inhibitor | Erlotinib-resistant NSCLC xenografts (A549, H1975, H1650) | Synergistic antitumor effect; decreased microvessel density and increased apoptosis of endothelial cells. | nih.govresearchgate.net |

| Cilengitide | Integrin antagonist | NSCLC cells (A549) | Enhanced inhibition of TGF-β1-induced cell invasion and mesenchymal marker expression. | mdpi.com |

| PF-573,228 / PF-562,271 | Focal Adhesion Kinase (FAK) inhibitors | EGFR TKI-resistant NSCLC cells (A549, H1299, H1975) | More effective at reducing cell viability and tumor growth than either agent alone. | nih.gov |

Development of Strategies to Overcome Primary and Acquired Resistance

The clinical efficacy of erlotinib is ultimately limited by the development of primary (intrinsic) and acquired resistance. Extensive preclinical research has focused on elucidating the underlying molecular mechanisms and developing strategies to circumvent them.

Mechanisms of Resistance:

Acquired resistance to erlotinib is multifactorial and can be broadly categorized into three types: target gene mutations, activation of bypass signaling pathways, and histological transformation. nih.gov

On-Target Alterations: The most common mechanism of acquired resistance is a secondary mutation in the EGFR gene, specifically the T790M "gatekeeper" mutation, which is found in approximately 50-60% of resistant cases. nih.govaacrjournals.orgnih.gov This mutation is thought to increase the affinity of the receptor for ATP, thereby reducing the potency of ATP-competitive inhibitors like erlotinib. nih.gov

Bypass Pathway Activation: Tumors can develop resistance by activating alternative signaling pathways that bypass the need for EGFR signaling. A primary example is the amplification of the MET oncogene, which occurs in about 5-22% of resistant tumors and leads to sustained activation of the PI3K/AKT pathway via ERBB3. aacrjournals.orgamegroups.orgaacrjournals.org Other bypass mechanisms include amplification or mutation of HER2, KRAS, NRAS, and BRAF, as well as activation of the AXL receptor tyrosine kinase. nih.govamegroups.orgnih.govresearchgate.net Loss of the tumor suppressor PTEN can also contribute to resistance by causing hyperactivation of the PI3K/AKT pathway. aacrjournals.orgnih.gov

Phenotypic Changes: Resistance can also emerge through processes like the epithelial-to-mesenchymal transition (EMT), which is associated with increased cell motility and resistance to apoptosis. dovepress.com In some cases, tumors can undergo histological transformation, for instance, from NSCLC to small cell lung cancer, rendering them insensitive to EGFR inhibitors. nih.gov

Primary resistance can be caused by pre-existing genetic alterations, such as activating mutations in KRAS or certain insertions in exon 20 of the EGFR gene, which make the tumors intrinsically non-responsive to erlotinib. nih.govnih.gov

Preclinical Strategies to Overcome Resistance:

A variety of strategies have been explored in preclinical models to overcome these resistance mechanisms.

Next-Generation TKIs: The development of second- and third-generation EGFR TKIs was a direct response to resistance mechanisms. Irreversible TKIs like afatinib (B358) were designed to overcome the T790M mutation, and third-generation inhibitors such as osimertinib (B560133) show high potency against both sensitizing EGFR mutations and the T790M resistance mutation while sparing wild-type EGFR. nih.govamegroups.org

Combination with Pathway Inhibitors: As detailed in the previous sections, combining erlotinib with inhibitors of key bypass pathways is a major strategy. This includes co-targeting the MAPK pathway with MEK inhibitors or the PI3K/AKT/mTOR pathway with AKT or mTOR inhibitors (e.g., MK-2206). nih.govscispace.com Preclinical studies show that targeting p70S6K, a downstream effector of mTOR, can reverse EMT and partially overcome erlotinib resistance. dovepress.com For MET-driven resistance, the combination of EGFR and MET inhibitors has been investigated. aacrjournals.org

Targeting Apoptotic Pathways: Resistance often involves the evasion of apoptosis. Preclinical models have shown that targeting anti-apoptotic proteins can restore sensitivity to erlotinib. For example, in models where resistance is driven by PTEN loss, the use of YM155, a small-molecule inhibitor of survivin, in combination with erlotinib has shown promise. aacrjournals.org

Combination with Monoclonal Antibodies: In mouse models with T790M-harboring tumors, the combination of an irreversible TKI with the EGFR-targeted antibody cetuximab was effective at reducing tumor burden, where neither agent was effective alone. aacrjournals.org

These preclinical findings have paved the way for numerous clinical trials and have underscored the importance of molecularly profiling tumors at the time of progression to guide subsequent therapeutic strategies. aacrjournals.org

| Resistance Mechanism | Preclinical Strategy | Example Agent(s) | Rationale / Finding | Reference |

|---|---|---|---|---|

| EGFR T790M Mutation | Third-Generation EGFR TKI | Osimertinib | Specifically designed to inhibit T790M-mutant EGFR. | amegroups.org |

| EGFR T790M Mutation | Combination Therapy | Irreversible TKI + Cetuximab | Effectively reduced tumor burden in mouse models where single agents failed. | aacrjournals.org |

| MET Amplification | Combination Therapy | Erlotinib + MET Inhibitor | Dual blockade of EGFR and the MET bypass pathway. | aacrjournals.org |

| MAPK Pathway Activation (e.g., BRAF/KRAS mutation) | Combination Therapy | Erlotinib + MEK Inhibitor (Trametinib) | Resensitizes tumors by inhibiting the downstream MAPK pathway and inducing BIM. | nih.govresearchgate.net |

| PI3K/AKT Pathway Activation (e.g., PTEN loss) | Combination Therapy | Erlotinib + AKT Inhibitor (MK-2206) | Mitigates resistance mediated by AKT hyperactivation. | scispace.com |

| PI3K/AKT Pathway Activation (e.g., PTEN loss) | Targeting Apoptosis | Erlotinib + Survivin Inhibitor (YM155) | Reverses resistance by targeting the anti-apoptotic protein survivin. | aacrjournals.org |

| Epithelial-Mesenchymal Transition (EMT) | Targeting Downstream Effectors | p70S6K silencing | Reversed EMT and partially overcame resistance in resistant cells. | dovepress.com |

Synthetic Chemistry and Structural Modifications

Design and Synthesis of Novel Erlotinib (B232) Analogues

In the quest for more potent and safer anticancer compounds, a novel series of quinazoline-2,4,6-triamine derivatives has been designed and synthesized as inhibitors of EGFR tyrosine kinase (EGFR-TK). semanticscholar.orgnih.gov The synthesis was achieved through a one-pot intramolecular C-H activation reaction involving para-nitro aniline, trichloroacetonitrile, and isocyanides. semanticscholar.orgnih.gov

The in-vitro antitumor activities of these compounds were evaluated against several cancer cell lines, including breast (MCF-7), lung (A-549), and colon (HT-29), using the MTT assay. semanticscholar.orgnih.gov The results indicated that some of these derivatives exhibited significant inhibitory effects on EGFR-TK and cytotoxic activity against the tested cancer cell lines. semanticscholar.org For instance, compound 10e demonstrated a broad range of antitumor activity comparable to erlotinib and doxorubicin, while compound 10d showed selective cytotoxicity against lung cancer cells (A-549). semanticscholar.org Computational studies, including molecular docking and molecular dynamics simulations, revealed that the amine group on the quinazoline (B50416) ring of these inhibitors forms crucial hydrogen bonds with the key residue Met 769 in the EGFR-TK active site. semanticscholar.orgnih.gov

Table 1: Antitumor Activity of Selected Quinazoline-2,4,6-triamine Derivatives and Reference Drugs

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| 10d | A-549 (Lung) | 1.8 ± 0.1 |

| MCF-7 (Breast) | 14.3 ± 1.1 | |

| HT-29 (Colon) | 19.8 ± 1.5 | |

| 10e | A-549 (Lung) | 2.5 ± 0.2 |

| MCF-7 (Breast) | 3.1 ± 0.2 | |

| HT-29 (Colon) | 4.6 ± 0.3 | |

| Erlotinib | A-549 (Lung) | 2.1 ± 0.1 |

| MCF-7 (Breast) | >50 | |

| HT-29 (Colon) | >50 | |

| Doxorubicin | A-549 (Lung) | 0.8 ± 0.06 |

| MCF-7 (Breast) | 1.2 ± 0.1 | |

| HT-29 (Colon) | 1.5 ± 0.1 |

Data sourced from in-vitro studies. semanticscholar.org

To address the issue of drug resistance associated with erlotinib, researchers have designed and synthesized novel erlotinib derivatives that also function as inhibitors of Indoleamine 2,3-dioxygenase-1 (IDO1). frontiersin.orgfrontiersin.orgnih.gov IDO1 is an enzyme that plays a role in creating an immunosuppressive tumor microenvironment. frontiersin.org By combining the EGFR-inhibiting properties of erlotinib with IDO1 inhibition, these new compounds aim to create a more comprehensive anticancer effect.

A series of erlotinib-based 1,2,3-triazole compounds were synthesized by linking erlotinib with phenyl or benzyl (B1604629) azide. frontiersin.orgfrontiersin.org The inhibitory activities of these compounds against IDO1 were evaluated in Hela and SHEE cell assays. frontiersin.org One of the most potent compounds, compound 14b , exhibited a strong inhibitory effect on IDO1 with an IC₅₀ value of 0.59 ± 0.05 μM. frontiersin.orgnih.gov In another study, five erlotinib-linked 1,2,3-triazole derivatives were designed, with compound e , featuring an o-bromobenzyl group on the triazole ring, showing the most potent IDO1 inhibitory activity with an IC₅₀ of 0.32 ± 0.07 μM in a Hela cell assay. frontiersin.org These findings suggest that the development of dual EGFR and IDO1 inhibitors is a promising strategy for cancer therapy. frontiersin.orgfrontiersin.org

Table 2: IDO1 Inhibitory Activity of Erlotinib-Based 1,2,3-Triazole Derivatives

| Compound | Description | IC₅₀ (µM) for IDO1 Inhibition |

|---|---|---|

| 14b | Erlotinib-based 1,2,3-triazole | 0.59 ± 0.05 |

| e | Erlotinib-1,2,3-triazole with o-bromobenzyl group | 0.32 ± 0.07 |

Data sourced from in-vitro cell assays. frontiersin.orgfrontiersin.org

Organometallic Conjugate Development (e.g., Ferrocenyl, Ruthenocenyl, Rhenium Conjugates)

A novel approach to enhance the anticancer activity of erlotinib involves the synthesis of organometallic conjugates. acs.orgacs.org This strategy aims to introduce a second mechanism of action, independent of EGFR inhibition, to overcome resistance. lodz.pl Researchers have successfully synthesized and characterized a series of organometallic-erlotinib conjugates containing ferrocenyl, ruthenocenyl, or rhenium entities using Cu(I)-catalyzed or Ru-catalyzed azide-alkyne 1,3-dipolar cycloaddition reactions (CuAAC and RuAAC). acs.orglodz.pl